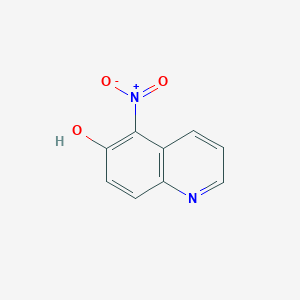

5-Nitroquinolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-3-7-6(2-1-5-10-7)9(8)11(13)14/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTMHRXHQYOVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398455 | |

| Record name | 5-nitroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-63-3 | |

| Record name | 5-nitroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

A Note on Nomenclature: This guide focuses on the compound 8-Hydroxy-5-nitroquinoline, commonly known as Nitroxoline. While the initial query specified 5-Nitroquinolin-6-ol, the available scientific literature overwhelmingly pertains to the 8-hydroxy isomer. It is presumed that the interest lies in the pharmacologically significant and well-documented compound, Nitroxoline.

Introduction

8-Hydroxy-5-nitroquinoline (Nitroxoline) is a synthetic organic compound belonging to the 8-hydroxyquinoline family. Historically utilized as a potent antimicrobial agent for treating urinary tract infections, recent research has illuminated its significant potential as an anticancer agent, distinguishing it from other quinoline derivatives through a unique mechanism of action.[1][2][3][4] This guide provides a detailed exploration of the molecular mechanisms underpinning Nitroxoline's biological activities, offering insights for researchers, scientists, and professionals in drug development.

Core Mechanism: Metal Ion Chelation and Redox Cycling

The central pillar of Nitroxoline's mechanism of action is its potent ability to chelate divalent metal cations.[2] This property is not merely a structural feature but the primary driver of its downstream biological effects. Unlike some of its analogs, such as clioquinol, the consequences of Nitroxoline's metal binding are highly specific and lead to a distinct cellular response.

Copper-Dependent Cytotoxicity

A defining characteristic of Nitroxoline is that its cytotoxic activity, particularly against cancer cells, is significantly enhanced by the presence of copper.[1][4][5] Studies have demonstrated that the addition of copper at concentrations similar to those found in human plasma potentiates the anticancer effects of Nitroxoline.[1][5] This suggests that the Nitroxoline-copper complex is the primary bioactive species responsible for inducing cell death.

Generation of Reactive Oxygen Species (ROS)

The formation of the Nitroxoline-copper complex initiates a cascade of intracellular events, the most critical of which is the substantial generation of reactive oxygen species (ROS).[1][2][5] This surge in ROS, including superoxide radicals and hydrogen peroxide, overwhelms the cell's antioxidant defenses, leading to widespread oxidative stress. The resulting damage to lipids, proteins, and DNA culminates in apoptotic cell death. The nitro group at the 5-position is thought to play a role in this redox activity, potentially acting as a nitrogen radical source that disrupts intracellular signaling and promotes tumor cell inhibition.[2]

Distinction from Clioquinol: Lack of Zinc Ionophore Activity

A crucial point of mechanistic divergence from the related compound clioquinol is that Nitroxoline is not a zinc ionophore.[1][5][6] While clioquinol's activity is enhanced by zinc and involves transporting zinc across cellular membranes, Nitroxoline's cytotoxicity is not augmented by zinc.[5][6] This was experimentally confirmed using zinc-sensitive fluorescent probes, which showed no increase in intracellular zinc concentrations upon treatment with Nitroxoline.[5] This distinction is significant, as the lack of zinc ionophore activity may contribute to a lower neurotoxicity profile for Nitroxoline compared to halogenated 8-hydroxyquinolines like clioquinol.[1][4][5]

The proposed core mechanism is visualized in the following pathway diagram.

Caption: Core mechanism of Nitroxoline cytotoxicity.

Biological and Therapeutic Implications

The unique copper-dependent, ROS-mediated mechanism of Nitroxoline translates into a broad spectrum of biological activities, making it a candidate for repurposing in various therapeutic areas.

Anticancer Activity

Nitroxoline has demonstrated potent cytotoxicity against a range of human cancer cell lines, including those derived from B-cell lymphoma, glioma, lung, and prostate cancers.[5][7] Its efficacy is often significantly higher than that of its analogs, with IC₅₀ values reported in the nanomolar to low micromolar range.[1][5] In vivo studies have confirmed its ability to slow tumor growth, positioning it as a promising therapeutic agent.[7]

| Cell Line | Compound | IC₅₀ Value (nM) | Condition | Reference |

| Raji (B-cell lymphoma) | Nitroxoline (NQ) | 438 | - | [5] |

| Raji (B-cell lymphoma) | Clioquinol | >1000 | - | [5] |

| U87 (Glioma) | Nitroxoline | ~263 µM (50 µg/ml) | - | [7] |

| U251 (Glioma) | Nitroxoline | ~31.5 µM (6 µg/ml) | - | [7] |

| A549 (Lung) | Nitroxoline | ~200 µM (38 µg/ml) | - | [7] |

| PC3 (Prostate) | Nitroxoline | ~121 µM (23 µg/ml) | - | [7] |

Antimicrobial and Antiprotozoal Effects

Nitroxoline's foundational use is as a urinary antiseptic.[3] Its metal-chelating properties interfere with essential bacterial enzymes and disrupt the integrity of the bacterial outer membrane.[2] It is effective against both gram-positive and gram-negative bacteria, including multi-drug resistant strains, and also inhibits biofilm formation.[7] Recent studies have expanded its antimicrobial profile to include potent activity against protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease), where it induces programmed cell death by disrupting mitochondrial function and increasing ROS.[8][9]

Enzyme Inhibition

Beyond its metal-dependent redox cycling, Nitroxoline has been identified as an inhibitor of several key enzymes. It can inhibit bromodomain and extra-terminal (BET) proteins, which are critical regulators of oncogene expression.[7] Additionally, its 8-hydroxyquinoline scaffold is known to interact with and inhibit other enzymes, including human cathepsin B and methionine aminopeptidases, further contributing to its anticancer and antimicrobial effects.[2]

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action for Nitroxoline or its analogs requires a series of robust cell-based assays. The following protocols provide a framework for investigating the key mechanistic pillars: cytotoxicity, metal-dependency, and ROS generation.

Protocol: Cell Viability and Cytotoxicity Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of Nitroxoline.

Methodology:

-

Cell Culture: Plate human cancer cells (e.g., Raji, A2780) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of Nitroxoline in DMSO. Create a serial dilution series (e.g., from 10 µM to 10 nM) in the appropriate cell culture medium.

-

Treatment: Treat cells with the serially diluted Nitroxoline for 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

Viability Assessment: Add a viability reagent such as MTT or resazurin to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for determining IC₅₀ via cell viability assay.

Protocol: Intracellular ROS Detection

This protocol measures the generation of ROS in cells following treatment with Nitroxoline.

Methodology:

-

Cell Culture: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Compound Treatment: Treat cells with Nitroxoline at its IC₅₀ concentration for a predetermined time (e.g., 6-24 hours). To test for copper dependency, co-treat with a physiologically relevant concentration of copper (e.g., 10 µM CuCl₂).

-

Probe Loading: Remove the treatment medium and wash the cells with PBS. Add a solution containing a ROS-sensitive fluorescent probe (e.g., 5 µM CellROX® Deep Red Reagent or DCFDA) and incubate for 30-60 minutes at 37°C.[9]

-

Data Acquisition: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader or visualize using a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity relative to an untreated control. A significant increase in fluorescence indicates ROS production.

Safety and Toxicology

While Nitroxoline has a long history of clinical use for urinary tract infections, its broader systemic use requires careful consideration of its toxicological profile.[2] GHS classifications indicate it can be harmful if swallowed, inhaled, or in contact with skin and is suspected of causing cancer.[10] However, its lack of zinc ionophore activity may render it less neurotoxic than related compounds.[1][4] Further in vivo studies are essential to establish a safe therapeutic window for its use in oncology.

Conclusion

The mechanism of action of 8-Hydroxy-5-nitroquinoline (Nitroxoline) is a compelling example of targeted chemical biology. Its efficacy is rooted in a specific interaction with copper, leading to massive ROS production and subsequent cell death, a pathway distinct from other quinoline-based compounds. This unique mechanism, combined with its established clinical history and potent activity against cancer and various pathogens, makes Nitroxoline a prime candidate for drug repurposing and the development of novel therapeutic strategies. Future research should focus on optimizing its delivery, further defining its enzymatic targets, and comprehensively evaluating its long-term safety for systemic applications.

References

- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. [Link]

- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. [Link]

- ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]

- Nagy, V. E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

- Afonso, J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

- Afonso, J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC. [Link]

- Sci-Hub. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

Sources

- 1. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sci-Hub. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) / Cancer Letters, 2011 [sci-hub.se]

- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells | MDPI [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitroquinolin-6-ol

Foreword: Unveiling a Lesser-Known Isomer in Drug Discovery

In the vast landscape of heterocyclic chemistry, quinoline scaffolds have perennially captured the attention of medicinal chemists due to their versatile biological activities. While isomers such as the potent antimicrobial and anticancer agent 8-hydroxy-5-nitroquinoline (nitroxoline) have been extensively studied, other constitutional isomers remain in relative obscurity. This technical guide illuminates one such molecule: 5-Nitroquinolin-6-ol.

For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical properties of a molecule is paramount to unlocking its therapeutic potential. This document provides a comprehensive exploration of this compound, synthesizing available data with field-proven insights. Where direct experimental data for this specific isomer is limited, we will draw logical inferences from closely related analogues, clearly delineating established facts from expert-guided postulations. This guide is structured to not only present data but to explain the causality behind experimental choices and to provide a framework for future research and development.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a nitro group (-NO2) at the 5-position and a hydroxyl group (-OH) at the 6-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 103028-63-3 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2[O-])O)N=C1 | [1] |

| InChIKey | VNTMHRXHQYOVLK-UHFFFAOYSA-N | [1] |

The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the quinoline scaffold is expected to significantly influence the molecule's electronic distribution, and consequently, its reactivity, and biological interactions.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, we can infer its likely characteristics by examining its isomers and related compounds.

| Property | This compound (Predicted/Inferred) | 8-Hydroxy-5-nitroquinoline (Experimental) | 5-Nitroquinoline (Experimental) | Rationale for Inference |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | 181-183 °C | 72 °C | The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which typically results in a higher melting point compared to the non-hydroxylated analogue. The melting point is likely to be in a similar range to its isomer, 8-hydroxy-5-nitroquinoline. |

| Solubility | Predicted to have limited solubility in water and moderate solubility in polar organic solvents like DMSO, DMF, and ethanol. | Soluble in hot hydrochloric acid, very slightly soluble in alcohol and diethyl ether. | Soluble in ethanol, methanol, and DMSO; limited solubility in water.[2] | The quinoline core imparts a degree of hydrophobicity, while the polar nitro and hydroxyl groups would contribute to solubility in polar organic solvents. Intramolecular hydrogen bonding between the nitro and hydroxyl groups could potentially reduce its interaction with water molecules, leading to low aqueous solubility. |

| pKa | The hydroxyl group is expected to be weakly acidic, and the quinoline nitrogen is weakly basic. | pKa values are influenced by the positions of the substituents. | - | The electronic interplay between the nitro and hydroxyl groups will affect the acidity of the phenol and the basicity of the quinoline nitrogen. |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via nitration of 6-hydroxyquinoline.

Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

-

Dissolution: Dissolve 6-hydroxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring. The sulfuric acid acts as a solvent and a catalyst.

-

Nitration: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution of 6-hydroxyquinoline, maintaining the low temperature to control the exothermic reaction and prevent over-nitration.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralization and Filtration: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a neutral pH is reached. The precipitated solid is then collected by vacuum filtration.

-

Purification: The crude product would likely be a mixture of isomers. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of activated aromatic rings is a highly exothermic process. Maintaining a low temperature is crucial to prevent the formation of undesired side products and dinitrated species.

-

Sulfuric Acid: Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic nitration.

-

Purification: Due to the directing effects of the hydroxyl group and the quinoline nitrogen, a mixture of regioisomers is possible. Therefore, a robust purification method like column chromatography is likely necessary to isolate the desired 5-nitro-6-hydroxyquinoline isomer.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum for "6-quinolinol, 5-nitro-" is available in the SpectraBase database, which provides direct experimental evidence for the structure. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern on the quinoline ring.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-O asymmetric stretch: A strong band around 1500-1550 cm⁻¹.

-

N-O symmetric stretch: A strong band around 1300-1350 cm⁻¹.

-

C=C and C=N stretching: Bands in the aromatic region (1400-1600 cm⁻¹).

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima characteristic of the extended π-system of the nitroquinoline chromophore.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₆N₂O₃.

Biological Activity and Therapeutic Potential: An Inferential Perspective

While direct biological studies on this compound are scarce, the well-documented activities of its isomers provide a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Potential

The isomer 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated significant anticancer activity.[1][3] Studies have shown that nitroxoline is more cytotoxic to human cancer cells than other halogenated 8-hydroxyquinolines.[1] The proposed mechanism of action for some nitroaromatic compounds involves the generation of reactive oxygen species (ROS) under hypoxic conditions, which are prevalent in solid tumors.

It is plausible that this compound could exhibit similar cytotoxic properties. The presence of the nitro group is key to this potential activity. However, the position of the hydroxyl group can significantly impact the molecule's ability to chelate metal ions, which is another mechanism implicated in the anticancer effects of quinoline derivatives.

Antimicrobial Activity

Nitroxoline is a well-established urinary antiseptic.[4] Its mode of action is believed to involve the chelation of divalent metal ions essential for bacterial enzyme function. Quinoline derivatives, in general, are known to possess a broad spectrum of antimicrobial activities.[5]

Given its structural similarity to nitroxoline, this compound is a prime candidate for antimicrobial screening. The arrangement of the nitro and hydroxyl groups would influence its metal-chelating ability and, consequently, its antimicrobial efficacy.

Signaling Pathway Interactions

The biological effects of nitroaromatic compounds are often linked to their ability to generate reactive oxygen species (ROS) and nitric oxide (NO). The nitro group can undergo enzymatic reduction to form a nitro anion radical, which can lead to oxidative stress and cell death. Additionally, the nitro group can be a source of nitric oxide, a crucial signaling molecule. The ability of this compound to modulate these pathways could contribute to its potential biological activities.

Caption: Inferred biological action pathways for this compound.

Safety and Handling

Specific safety and toxicity data for this compound are not available. However, based on the data for 5-nitroquinoline and 8-hydroxy-5-nitroquinoline, the compound should be handled with care.

GHS Hazard Classification (Inferred from 5-Nitroquinoline): [6][7]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[6][7]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[6][7]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[6][7]

Recommended Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from light.

Conclusion and Future Directions

This compound represents an under-explored area of quinoline chemistry with significant potential for drug discovery. While a comprehensive experimental profile of this molecule is yet to be established, this guide provides a robust framework based on available data and logical scientific inference.

The key takeaways are:

-

The synthesis of this compound is feasible through the nitration of 6-hydroxyquinoline, although the protocol requires optimization and careful purification.

-

Its physicochemical properties are likely to be influenced by strong intermolecular forces, leading to a high melting point and moderate solubility in polar organic solvents.

-

The structural analogy to potent bioactive molecules like nitroxoline strongly suggests that this compound may possess valuable anticancer and antimicrobial properties.

Future research should focus on:

-

Developing and validating a robust synthetic protocol for this compound.

-

Conducting thorough experimental characterization of its physicochemical properties.

-

Performing comprehensive spectroscopic analysis to create a complete and verified data set.

-

Undertaking in-depth biological screening to evaluate its cytotoxic and antimicrobial activities and to elucidate its mechanisms of action.

This in-depth technical guide serves as a foundational resource to stimulate and guide further investigation into the promising, yet enigmatic, this compound.

References

- Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol.

- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Solubility of Things. (n.d.). 5-Nitroquinoline.

- Bingul, M., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260.

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

- El-Gohary, N. S., & Shaaban, M. I. (2017). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Molecules, 22(12), 2134.

- Pinter, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 23(19), 11883.

- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).

- Singh, T., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic & Medicinal Chemistry, 47, 116377.

- ResearchGate. (n.d.). Technology of preparation of 8-hydroxy-5-nitroquinoline.

- Fuson, R. C., & Kneisley, J. W. (1947). DERIVATIVES OF 6-NITRO- AND 6-AMINO-QUINOLINE. The Journal of Organic Chemistry, 12(6), 799–806.

- European Patent Office. (n.d.). EP4015505A1 - Improved process for producing nitroxoline.

- Fuson, R. C., Bauman, R. A., & Howard, E. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799–806.

- Schulman, S. G. (1971). Absence of fluorescence in 5-nitro-8-quinolinol. The Journal of Physical Chemistry, 75(19), 2983–2984.

- da Silva, A. C. A., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Revista do Instituto de Medicina Tropical de São Paulo, 64, e33.

- Kumar, A., et al. (2022). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society, 99(11), 100742.

- Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1947). 6-METHOXY-8-NITROQUINOLINE. Organic Syntheses, 27, 48.

- de Souza, T. B., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1395.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Smith, C. J., Hansch, C., & Morton, M. J. (1997). QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines.

- bepress. (n.d.). Design, Synthesis, In Silico and In-Vitro Anti-Bacterial Screening of Some Novice Cinnoline Derivatives.

- OUCI. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.

- Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5275–5305.

- Buckman, B. O., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(12), 3469–3472.

- ResearchGate. (n.d.). Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives.

- Bethencourt Estrella, C. J., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(7), 1018.

- ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.

- ResearchGate. (n.d.). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.

- Devkar, R. U., et al. (2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry, 12(4), 185-187.

- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

Sources

- 1. This compound | C9H6N2O3 | CID 3997706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 5-Nitroquinolin-6-ol

Introduction to 5-Nitroquinolin-6-ol

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₃.[1] Its structure, featuring a quinoline core substituted with a nitro group at the 5-position and a hydroxyl group at the 6-position, makes it a subject of interest in medicinal chemistry and material science. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl group significantly influence the electronic environment of the quinoline ring system, resulting in a unique spectroscopic fingerprint. Accurate spectroscopic analysis is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.

Key Identifiers:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 103028-63-3 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to display distinct signals for the five aromatic protons. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the nitro and hydroxyl substituents. Protons on the pyridine ring (H2, H3, H4) will be deshielded by the nitrogen atom, while protons on the benzene ring (H7, H8) will have their chemical shifts modulated by the -OH and -NO₂ groups.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 | Deshielded by adjacent nitrogen; ortho- and meta-coupling. |

| H3 | 7.6 - 7.8 | dd | J = 8.4, 4.2 | Coupled to H2 and H4. |

| H4 | 8.6 - 8.8 | dd | J = 8.4, 1.7 | Ortho-coupled to H3, meta-coupled to H2. |

| H7 | 7.3 - 7.5 | d | J = 9.0 | Ortho-coupled to H8; shielded by the -OH group. |

| H8 | 8.1 - 8.3 | d | J = 9.0 | Ortho-coupled to H7; deshielded by the peri-nitro group. |

| OH | 10.0 - 12.0 | br s | - | Phenolic proton, chemical shift is concentration and temperature dependent. |

Note: Predictions are based on additive substituent effects and comparison with data for 5-nitroquinoline[2][3], 6-nitroquinoline[4], and 8-hydroxy-5-nitroquinoline[5].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The chemical shifts will be significantly affected by the substituents and the heterocyclic nitrogen.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C2 | 150 - 152 | Carbon adjacent to nitrogen. |

| C3 | 122 - 124 | |

| C4 | 135 - 137 | |

| C4a | 125 - 127 | Bridgehead carbon. |

| C5 | 138 - 140 | Carbon bearing the nitro group (ipso-carbon). |

| C6 | 155 - 157 | Carbon bearing the hydroxyl group (ipso-carbon). |

| C7 | 115 - 117 | Shielded by the hydroxyl group. |

| C8 | 128 - 130 | |

| C8a | 145 - 147 | Bridgehead carbon adjacent to nitrogen. |

Note: Predictions are based on established substituent effects in aromatic systems and data for related nitro- and hydroxy-quinolines.[4][6]

Experimental Protocol for NMR Spectroscopy

A robust protocol is critical for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the hydroxyl proton.

-

¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer with a field strength of at least 400 MHz. Use a standard pulse program with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. To improve signal-to-noise, increase the number of scans significantly (e.g., 1024-4096) and use a relaxation delay of 2-5 seconds. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can aid in distinguishing between CH, CH₂, and CH₃ groups (though none are expected in the aromatic region of the title compound).

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the O-H, N-O, C=N, C=C, and C-H bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale for Prediction |

| 3200 - 3500 | Broad, Strong | O-H stretch | Characteristic of a phenolic hydroxyl group, likely hydrogen-bonded. |

| 3000 - 3100 | Medium | Aromatic C-H stretch | Typical for sp² C-H bonds in an aromatic ring. |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch | A key diagnostic peak for the nitro group.[8] |

| 1360 - 1300 | Strong | Symmetric NO₂ stretch | The second key diagnostic peak for the nitro group.[8] |

| 1620 - 1450 | Medium-Strong | C=C and C=N stretching | Multiple bands corresponding to the quinoline ring system vibrations.[8] |

| 1200 - 1300 | Medium | C-O stretch | Phenolic C-O bond vibration. |

| 800 - 900 | Strong | C-H out-of-plane bending | Pattern can be indicative of the substitution on the aromatic rings. |

Experimental Protocol for IR Spectroscopy

Workflow for FT-IR Analysis (KBr Pellet Method):

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Detailed Steps:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of dry this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7] The mixture should be homogenous.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired first.

-

Alternative (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[9] This method requires minimal sample preparation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorption

The extended π-system of the quinoline ring, further influenced by the nitro and hydroxyl groups, will give rise to characteristic absorption bands in the UV-Vis region. The spectrum is expected to show π→π* transitions.

Predicted UV-Vis Data (in Ethanol or Methanol):

| Predicted λₘₐₓ (nm) | Type of Transition | Rationale for Prediction |

| ~220-240 nm | π→π | High-energy transition of the aromatic system. |

| ~310-330 nm | π→π | Lower-energy transition involving the entire conjugated system, red-shifted by substituents. |

| ~350-400 nm | n→π* or charge-transfer | Possible low-intensity band due to the nitro group and oxygen lone pairs. |

Note: Predictions are based on general knowledge of quinoline systems and related compounds.[10] The exact λₘₐₓ and molar absorptivity (ε) are highly solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

Workflow for UV-Vis Analysis:

Caption: Standard procedure for acquiring a UV-Vis absorption spectrum.

Detailed Steps:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, acetonitrile).

-

Solution Preparation: Prepare a stock solution of this compound with a precisely known concentration (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

-

Spectral Recording: Scan the absorbance of the sample from approximately 200 nm to 800 nm. The instrument will automatically subtract the absorbance of the blank. Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide presents a predictive profile based on sound chemical principles and data from analogous structures, the acquisition of experimental data following the detailed protocols herein is essential for definitive structural confirmation. The combined interpretation of NMR, IR, and UV-Vis spectra provides a comprehensive and trustworthy validation of the molecular structure, which is a critical step in any research or development pipeline involving this compound.

References

- Benchchem. An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.

- Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3997706, this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11829, 5-Nitroquinoline.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.

- Geetha, R., et al. (2021). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Taylor & Francis Online.

- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11945, 6-Nitroquinoline.

- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica.

- Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate.

- Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799–806.

- SpectraBase. 8-Hydroxy-5-nitroquinoline - Optional[ATR-IR] - Spectrum.

- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate.

- 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate.

Sources

- 1. This compound | C9H6N2O3 | CID 3997706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitroquinoline(607-34-1) 1H NMR spectrum [chemicalbook.com]

- 4. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

Foreword: From In Silico Insights to Therapeutic Innovation

An In-Depth Technical Guide to Quantum Chemical Calculations of 5-Nitroquinolin-6-ol for Drug Development Professionals

In the modern era of pharmaceutical research, the convergence of computational chemistry and drug discovery has catalyzed a paradigm shift.[1][2] By harnessing the predictive power of quantum mechanics, we can now dissect molecular intricacies with unprecedented detail, guiding the rational design of novel therapeutics.[3][4][5] This guide is meticulously crafted for researchers, scientists, and drug development professionals, offering a deep dive into the quantum chemical analysis of this compound, a heterocyclic compound of significant interest.

Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[6][7] The specific substitution pattern of this compound, featuring both a potent electron-withdrawing nitro group and a hydrogen-bonding hydroxyl group, imparts a unique electronic and structural profile. This makes it a compelling subject for computational investigation to unlock its therapeutic potential, with known biological activities for similar compounds spanning antimicrobial, anticancer, and anti-inflammatory domains.[8][9][10][11]

This document transcends a mere recitation of protocols. It is architected to provide a comprehensive, authoritative framework, grounding every computational step in established scientific principles. We will elucidate the causality behind methodological choices, ensuring a self-validating and robust workflow. By integrating theoretical rigor with practical application, this guide aims to empower you to not only perform these calculations but to interpret the results with the critical eye of a seasoned drug developer.

The Strategic Imperative: Why Quantum Chemistry is Essential for this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-experimental avenue to characterize molecules at the electronic level.[4][12][13] For this compound, this translates into several strategic advantages in the drug discovery pipeline:

-

Elucidating Structure-Activity Relationships (SAR): By calculating the molecule's three-dimensional geometry, electron distribution, and reactive centers, we can formulate hypotheses about its interaction with biological targets.[14]

-

Predicting Physicochemical and Pharmacokinetic Properties: Key descriptors such as dipole moment, polarizability, and molecular electrostatic potential can be computationally derived, offering early insights into a compound's likely ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[12]

-

Interpreting and Validating Spectroscopic Data: Theoretical predictions of UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for corroborating experimental findings and assigning spectral features with confidence.[15][16]

-

Guiding Synthetic Chemistry: Identifying the most nucleophilic and electrophilic sites on the molecule can inform the design of more efficient and regioselective synthetic pathways.[12]

These in silico insights are critical for making informed decisions, prioritizing synthetic efforts, and ultimately de-risking the lengthy and costly process of drug development.

The Computational Arsenal: Selecting the Right Tools for the Task

The fidelity of quantum chemical predictions is intrinsically linked to the chosen theoretical method and basis set.[17][18] For a molecule of this nature and size, a judicious balance between accuracy and computational cost is paramount.

Density Functional Theory (DFT): The Workhorse of Computational Drug Chemistry

DFT has become the de facto standard for computational studies of organic molecules due to its excellent accuracy-to-cost ratio.[3][4] The choice of the exchange-correlation functional is a critical determinant of the results' quality.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used and validated for organic molecules.[19][20][21][22] Its inclusion of a component of exact Hartree-Fock exchange generally provides a reliable description of electronic structure.[21]

-

Rationale: For a foundational study of this compound, B3LYP represents a robust and well-documented starting point, with extensive literature data for comparison.[19][20][22][23]

Basis Sets: The Language of Molecular Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals. A more extensive basis set provides a more accurate description but at a higher computational expense.

-

6-311++G(d,p): This Pople-style basis set is highly recommended for this type of analysis.[24][25][26][27]

-

6-311: A triple-zeta valence basis set, offering a flexible description of the electrons involved in bonding.

-

++G: Incorporates diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

-

(d,p): Adds polarization functions (d-functions on heavy atoms, p-functions on hydrogens), allowing for anisotropy in the electron distribution and a more realistic representation of chemical bonds.[28]

-

-

Rationale: The combination of a triple-zeta description with diffuse and polarization functions makes 6-311++G(d,p) a powerful choice for obtaining accurate geometries, electronic properties, and vibrational frequencies for this compound.[25]

The Master Protocol: A Validated Workflow for Comprehensive Analysis

The following is a step-by-step protocol for a thorough quantum chemical investigation of this compound, designed as a self-validating system where each step builds upon the last.

Caption: A robust computational workflow for the analysis of this compound.

Step 1: Initial Structure Generation and Pre-optimization

-

Software: Utilize a molecular editor like GaussView, Avogadro, or ChemDraw.

-

Procedure:

-

Construct the 2D chemical structure of this compound.

-

Convert this 2D representation into a 3D model.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94). This provides a sensible starting conformation, which can significantly reduce the computational time required for the more rigorous DFT optimization.

-

-

Output: A 3D coordinate file (e.g., .xyz or .gjf).

Step 2: Geometry Optimization

-

Software: A quantum chemistry package such as Gaussian.[16][29][30][31]

-

Protocol:

-

Input File: Create an input file containing the 3D coordinates from Step 1.

-

Keywords: Specify the level of theory B3LYP/6-311++G(d,p) and the Opt keyword to initiate the geometry optimization.

-

Execution: Submit the job for calculation. The software will systematically adjust atomic positions to find the lowest energy conformation.

-

-

Validation: Convergence is achieved when the forces on all atoms and their displacements between iterative steps fall below predefined tolerance thresholds.

Step 3: Vibrational Frequency Analysis

-

Causality: This is a critical validation step. It confirms that the optimized structure is a true energy minimum on the potential energy surface and is essential for calculating thermodynamic properties and the theoretical IR spectrum.

-

Protocol:

-

Input File: Use the optimized geometry from Step 2 at the identical B3LYP/6-311++G(d,p) level of theory.

-

Keywords: Add the Freq keyword.

-

Execution: Run the frequency calculation.

-

-

Trustworthiness: The structure is confirmed as a true minimum if all calculated vibrational frequencies are real (positive). The presence of any imaginary frequencies indicates a transition state or saddle point, necessitating a re-optimization.

Data Synthesis and Interpretation: Translating Numbers into Insights

With a validated structure, we can now extract a wealth of chemically meaningful data.

Molecular Geometry

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Calculated Value (Å or °) |

|---|---|

| C5-N(O₂) Bond Length | [e.g., 1.48 Å] |

| O-H Bond Length | [e.g., 0.97 Å] |

| C6-O-H Bond Angle | [e.g., 109.5°] |

| ...(additional parameters) | ... |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

-

Expertise: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity and lower kinetic stability.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | [e.g., -6.5 eV] |

| LUMO Energy | [e.g., -2.0 eV] |

| HOMO-LUMO Gap (ΔE) | [e.g., 4.5 eV] |

Caption: The HOMO-LUMO gap is a key indicator of molecular reactivity.

Molecular Electrostatic Potential (MEP) Mapping

-

Authoritative Grounding: The MEP is a powerful tool in drug design for visualizing the charge distribution and predicting non-covalent interactions.[33][34][35][36][37] It maps the electrostatic potential onto the molecule's electron density surface.

-

Interpretation:

-

Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack and favorable for interactions with positive sites on a receptor. These are expected around the oxygen atoms of the nitro and hydroxyl groups.

-

Blue (Positive Potential): Electron-deficient regions, prone to nucleophilic attack. The hydrogen of the hydroxyl group is a likely positive site.

-

Green (Neutral Potential): Regions of intermediate potential.

-

-

Application: The MEP map provides a visual hypothesis for how this compound might orient itself within a receptor binding pocket.[33][34]

Theoretical Spectroscopic Analysis

-

Infrared (IR) Spectrum: The Freq calculation directly provides the vibrational frequencies and their corresponding intensities, allowing for the generation of a theoretical IR spectrum. This is invaluable for interpreting experimental spectra and assigning specific vibrational modes to functional groups.

-

UV-Vis Spectrum: To predict electronic transitions, a Time-Dependent DFT (TD-DFT) calculation is required.[15][38][39][40][41] This computes the excitation energies (wavelengths) and oscillator strengths (intensities) of the electronic transitions, providing a theoretical UV-Vis absorption spectrum.

Concluding Remarks and Future Outlook

This guide has detailed a robust, scientifically-grounded protocol for the quantum chemical analysis of this compound. By systematically applying these methods, researchers can generate a comprehensive profile of the molecule's structural, electronic, and spectroscopic properties. These in silico data are not an end in themselves but a powerful starting point for hypothesis-driven drug discovery.

Future computational work should focus on leveraging these foundational results in more complex simulations, such as:

-

Molecular Docking: To predict the binding pose and affinity of this compound within the active site of a specific biological target.

-

Molecular Dynamics (MD) Simulations: To explore the conformational flexibility and dynamic interactions of the molecule in a solvated, biological environment.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models for the biological activity of a series of related quinoline derivatives.

The integration of high-level quantum chemical calculations into the early stages of drug discovery is no longer a niche specialty but a cornerstone of modern pharmaceutical research, accelerating the journey from molecular concept to clinical candidate.

References

- Unveiling Drug Discovery Insights Through Molecular Electrost

- Application of molecular electrostatic potentials in drug design.

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab.

- Density Functional Theory (DFT). Deep Origin.

- Role of DFT in Drug Design: A Mini Review. Longdom Publishing.

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- Unveiling Drug Discovery Insights through Molecular Electrost

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul

- Density Functional Theory for Rational Drug Design and the Prediction of N

- Tutorial: Electrost

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- Unveiling Drug Discovery Insights through Molecular Electrost

- Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calcul

- A REVIEW ON QUINOLINE AND ITS DERIV

- A Technical Guide to Quantum Chemical Calculations for O-(3-quinolyl)methylhydroxylamine. BenchChem.

- Quantum chemical calculations for 2-Cyano-3-hydroxyquinoline. BenchChem.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)

- Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega.

- UVVis spectroscopy. ORCA 5.0 tutorials.

- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.

- Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations.

- Gaussian (software). Wikipedia.

- UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS.

- Basis Sets Used in Molecular Orbital Calculations. University of Missouri–St. Louis.

- Gaussian – Molecular Modeling in Comput

- Gaussian 16. Gaussian.com.

- A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. NIH.

- Density Functional (DFT) Methods. Gaussian.com.

- Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ.

- Transforming small molecule drug discovery: The comput

- Best Practice DFT Protocols for Basic Molecular Computational Chemistry.

- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution

- Current Status of Computational Approaches for Small Molecule Drug Discovery.

- Best Practice DFT Protocols for Basic Molecular Comput

- 7.5. Choice of Basis Set. ORCA 6.0 Manual.

- a second-row analogue of the 6-311G(d,p) basis set.

- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.

- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. PubMed Central.

- The synthesis of 5-hydroxy-8-nitroquinoline and certain of its deriv

Sources

- 1. schrodinger.com [schrodinger.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dockdynamics.com [dockdynamics.com]

- 4. longdom.org [longdom.org]

- 5. IJMS | Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds’ Bioactivity [mdpi.com]

- 6. noveltyjournals.com [noveltyjournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 13. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ritme.com [ritme.com]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules (2008) | Julian Tirado-Rives | 1175 Citations [scispace.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 24. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. 7.5. Choice of Basis Set - ORCA 6.0 Manual [faccts.de]

- 27. scispace.com [scispace.com]

- 28. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 29. medium.com [medium.com]

- 30. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 31. gaussian.com [gaussian.com]

- 32. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 33. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]

- 34. researchgate.net [researchgate.net]

- 35. chemrxiv.org [chemrxiv.org]

- 36. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 37. chemrxiv.org [chemrxiv.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 40. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 41. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

Nitroxoline: A Journey from a Conventional Antibiotic to a Multifaceted Therapeutic Agent

Abstract

Nitroxoline (5-nitro-8-hydroxyquinoline) is a synthetic antimicrobial agent that has been a mainstay in the treatment of urinary tract infections (UTIs) in parts of Europe for over half a century.[1][2][3] Its long history of clinical use has established a well-known pharmacokinetic and safety profile.[3] However, the rising tide of antibiotic resistance and the continuous search for novel therapeutic strategies have led to a renaissance for this "old" drug.[4] Initially valued for its targeted efficacy in the urinary tract, recent research has unveiled a surprising breadth of activity, repositioning nitroxoline as a potent agent in oncology and against other challenging pathogens.[5][6][7] This guide provides a comprehensive technical overview of the discovery, history, and evolving mechanisms of action of nitroxoline, from its antimicrobial roots to its promising future in cancer therapy.

Initial Discovery and Synthesis

General Synthesis Workflow

A common laboratory-scale synthesis involves a two-step process. First, 8-hydroxyquinoline is treated with sodium nitrite and sulfuric acid to yield an intermediate, 8-Hydroxy-5-Nitrosoquinoline. This intermediate is then treated with nitric acid in the presence of acetic acid to produce the final nitroxoline compound.[2] The product is then purified, typically by crystallization, to achieve pharmaceutical-grade purity.[2][8]

Caption: General chemical synthesis workflow for Nitroxoline.

The Antimicrobial Era: A Targeted Urological Agent

For decades, nitroxoline's clinical application was primarily for the treatment of acute and chronic UTIs.[9] Its unique pharmacokinetic properties, characterized by rapid absorption and excretion into the urine, make it highly suitable for this indication.[2][3]

Mechanism of Antimicrobial Action

Nitroxoline's primary antimicrobial efficacy stems from its ability to chelate divalent metal cations, such as magnesium (Mg²⁺) and manganese (Mn²⁺), which are essential cofactors for bacterial enzymes.[9] This sequestration disrupts critical metabolic processes. More recently, studies have shown it also disrupts the bacterial metal balance of zinc (Zn²⁺) and copper (Cu²⁺), leading to enzyme impairment and damage to the outer membrane of Gram-negative bacteria.[4]

A key feature of nitroxoline is its activity against bacterial biofilms—complex, structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1][5] Nitroxoline degrades the biofilm matrix by chelating iron (Fe²⁺) and zinc (Zn²⁺) ions, which are crucial for maintaining biofilm integrity.[1] This action exposes the embedded bacteria to the host immune system and other antimicrobial agents.[1]

Caption: Dual antimicrobial mechanisms of Nitroxoline.

Antimicrobial Spectrum

Nitroxoline exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[10] It is particularly effective against common uropathogens.

Table 1: In Vitro Activity of Nitroxoline Against Key Uropathogens

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|

| Escherichia coli | 4 | 8 | [11] |

| Klebsiella pneumoniae | 8 | 32 | [11] |

| Proteus mirabilis | 8 | 16 | [11] |

| Acinetobacter baumannii | 2 | 2 | [11] |

| Enterobacterales (median) | 4 | N/A | [12] |

| Pseudomonas aeruginosa | 32 | >32 |[11][12] |

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of nitroxoline against a bacterial isolate.

Objective: To determine the lowest concentration of nitroxoline that visibly inhibits bacterial growth.

Materials:

-

Nitroxoline stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or plate reader

-

Incubator (35-37°C)

Methodology:

-

Preparation of Nitroxoline Dilutions:

-

Perform a serial two-fold dilution of the nitroxoline stock solution in CAMHB across the wells of a 96-well plate. For example, prepare concentrations ranging from 64 mg/L down to 0.25 mg/L.

-

Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh culture plate, select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of nitroxoline at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density.

-

Drug Repurposing: Nitroxoline in Oncology

The modern era of nitroxoline research began with its unexpected discovery as a potent anti-cancer agent.[7] This was identified through two independent, parallel screens: one searching for inhibitors of methionine aminopeptidase-2 (MetAP-2), a key enzyme in angiogenesis, and another screening a drug library for compounds that inhibit the proliferation of human umbilical vein endothelial cells (HUVEC).[2][3]

Multifaceted Anti-Cancer Mechanisms

Nitroxoline's anti-tumor activity is not due to a single mode of action but rather a constellation of effects on critical cancer pathways.

-

Inhibition of Angiogenesis: By inhibiting MetAP-2, nitroxoline blocks the formation of new blood vessels, which are essential for tumor growth and metastasis.[2][6]

-

Inhibition of Cathepsin B: It acts as a noncompetitive, reversible inhibitor of cathepsin B, a protease involved in tumor invasion and metastasis.[1]

-

Induction of Apoptosis: Nitroxoline can induce programmed cell death (apoptosis) in cancer cells.[3][5]

-

Generation of Reactive Oxygen Species (ROS): It has been shown to increase the production of ROS, particularly in the presence of copper ions (Cu²⁺), leading to oxidative stress and cell death in cancer cells.[1]

Caption: Key anti-cancer mechanisms of Nitroxoline.

Efficacy Across Cancer Types

Preclinical studies have demonstrated nitroxoline's effectiveness against a wide range of cancers, including those of the bladder, prostate, kidney, breast, pancreas, and glioblastoma.[13] Notably, it has shown selectivity, with non-cancerous cell lines being relatively insensitive to its cytotoxic effects.[3]

Table 2: Examples of Nitroxoline's In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | Effect | Reference |

|---|---|---|---|

| T24, 5637 | Bladder Cancer | Growth Inhibition | [3] |

| PANC-1 | Pancreatic Cancer | Cytotoxicity | [1][13] |

| A2780 | Ovarian Cancer | Cytotoxicity | [1] |

| HL60 | Leukemia | Cytotoxicity | [1] |

| HUVEC | Endothelial Cells | Proliferation Inhibition |[2][3] |

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effect of nitroxoline on a cancer cell line.

Objective: To measure the reduction in cell viability of cancer cells upon treatment with nitroxoline.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., T24 bladder cancer cells)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Nitroxoline stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of nitroxoline in complete medium.

-

Remove the old medium from the wells and add 100 µL of the nitroxoline dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

-

Absorbance Measurement:

-

Read the absorbance of the plate at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of nitroxoline that inhibits 50% of cell growth).

-

Emerging Therapeutic Frontiers

Beyond bacteria and cancer, the unique metal-binding properties of nitroxoline have opened doors to other therapeutic applications. A notable example is its potent activity against the free-living amoeba Balamuthia mandrillaris, the causative agent of the rare but highly fatal granulomatous amoebic encephalitis (GAE).[1][14] In a screen of over 2,000 clinically approved compounds, nitroxoline was identified as a lead candidate, proving effective against both the proliferative and highly resistant cyst forms of the amoeba.[14][15] This has led to its successful compassionate use in treating a GAE patient.[1]

Conclusion and Future Outlook

The history of nitroxoline is a compelling case study in drug evolution and repurposing. From its origins as a targeted antibiotic for UTIs, it has emerged as a multi-modal therapeutic agent with significant potential in oncology and infectious diseases.[5][7] Its well-established safety profile provides a significant advantage, potentially shortening the timeline for clinical translation into new indications.[3][7]

Future research will likely focus on several key areas:

-

Combination Therapies: Exploring synergies between nitroxoline and existing chemotherapeutics or antibiotics to enhance efficacy and overcome resistance.[4]

-

Derivative Synthesis: Using nitroxoline as a lead compound to synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[5][13]

-

Clinical Trials: Advancing nitroxoline into formal clinical trials for various cancers and other identified indications to validate the extensive preclinical findings.

The journey of nitroxoline underscores the immense value hidden within our existing pharmacopeia and the power of scientific inquiry to rediscover and repurpose established drugs for modern medical challenges.

References

- Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. (n.d.). UCL Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwUhYUnxoF3RlF_1z16IFvfDRSOy-cF3-6XTi2E7br6sZ566hwfeo4gNcQtqMb0YAqup8F8zSgyqF3gjWCwHUOahchPSo7EIpKb_YNshno-JzrMY7dXXn2Z2BUe-ADlQ_3wDYaZ-gMwMGwmkDONDIxz3czpE6cGRnV4L_tEJwZn-c3v87Zzkh6b2Xl4OFLSg==]

- Urinary Concentrations and Antibacterial Activities of Nitroxoline at 250 Milligrams versus Trimethoprim at 200 Milligrams against Uropathogens in Healthy Volunteers. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhURRbfLqmsNMhCypDkTtrsCa-pPDm4v3eYZV1p2_sQ1pb9JPPwAR1nkkCheUhoIVJv6vdj2fWardAt4QXtrlV9LAkd1O3UYIonwbeUC4buu0WZQep8SzT1K_t6luIkJEOMnjrxGYZmBAnU8Q=]

- NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS. (n.d.). IJNRD. [https://vertexaisearch.cloud.google.

- In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China. (2025). Oxford Academic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRjOxF0XMHoLzT-pxZpGY6OgE8yHf1ypKXRJM_Zkvzb7hb9MXH2CvsScdD6DnTtY8IDOszDQDC222YSBDIVwNJ3NFcK4USOUzje2fH2UysDB2k_Ln2NMMb0QThgpjZ2lWzkbKc]

- Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (n.d.). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYQtugwZk0MeWIvz0YB9piV3tePrHr8-y4_H0ZpmmCcAae0I3LdAdFDGM_j7LF9owWNi9U_bL4-3_pZvqBfKLeqrsNw3dBcH_mOGSt3FV-RNE52vmQgJpR_BmC_SDMr3dP1ftnEUp3uiE8VLKz9ph-wC-03PJuGRlpO5IW5w==]

- What is Nitroxoline used for? (2024). Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdoKrESoIw0RhnAFblZM6rpXnFWkkWo-CcAO1cPGBo1K5QZkkruuy96OdoDW_V66JxyEwmrT_FtoA6d4MMVlXQFj9uAAphGH1Xd_er8EdUcssS0MumF2Ck7y2ifvcMj0ghTNie9W-Sd_VKwmTU-xVD6Yy5i2qyrzokeD8=]